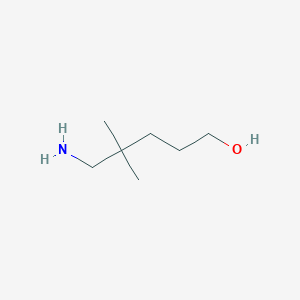
5-Amino-4,4-dimethylpentan-1-ol
説明
5-Amino-4,4-dimethylpentan-1-ol is a chemical compound with the CAS Number: 740784-18-3 . It has a molecular weight of 131.22 and its IUPAC name is 5-amino-4,4-dimethyl-1-pentanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO/c1-7(2,6-8)4-3-5-9/h9H,3-6,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Intramolecular Functionalisation by a Methylene Radical
A study demonstrated the model systems that replicate key features of the enzymatic mechanism by coenzyme B12-dependent diol dehydratase and ethanolamine ammonia lyase, focusing on the intramolecular functionalisation by a methylene radical of a 1,2-diol and a vicinal amino alcohol. These systems are crucial for understanding the conversion of 1,2-diols and vicinal aminoalcohols into their corresponding aldehydes, highlighting the importance of these reactions in biological systems and synthetic chemistry (Anderson et al., 2000).
Electrochemical Behavior and Sensing Applications
Another study focused on the electrochemical behavior of a carbon paste electrode modified with carbon nanotubes and a compound structurally similar to 5-Amino-4,4-dimethylpentan-1-ol. This modification aimed to enhance electrochemical detection of certain compounds, illustrating the potential of such modifications in developing sensitive electrochemical sensors (Beitollahi et al., 2012).
Synthesis and Biological Evaluation of Pyrazole Derivatives
Research on the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their subsequent biological evaluation for antibacterial and cytotoxic activities showcases the medicinal chemistry applications of aminoalcohol derivatives. This study underscores the utility of such compounds in drug discovery and development processes (Aggarwal et al., 2014).
Fluorescent Sensor for Aluminum Ion Detection
A turn-on ESIPT (Excited-State Intramolecular Proton Transfer) based fluorescent sensor for the detection of aluminum ions, involving a compound with structural similarities to this compound, demonstrates the application of such compounds in developing sensitive and selective sensors for metal ions. This research not only contributes to environmental monitoring but also to bioimaging applications, showing the versatility of amino alcohol derivatives in sensor technology (Yadav & Singh, 2018).
Corrosion Inhibition Studies
A theoretical study on bipyrazole derivatives, including compounds related to this compound, explored their potential activity as corrosion inhibitors. The investigation into their electronic structure and reactivity using density functional theory (DFT) provides insights into their application in protecting materials from corrosion, illustrating the importance of structural analysis in designing effective corrosion inhibitors (Wang et al., 2006).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-amino-4,4-dimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-8)4-3-5-9/h9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDDEJFIJTHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)
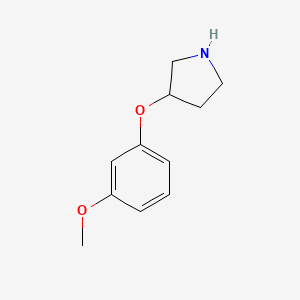


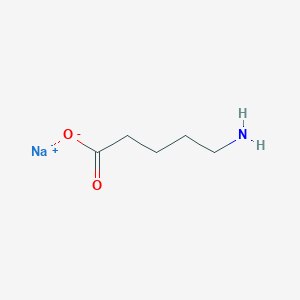
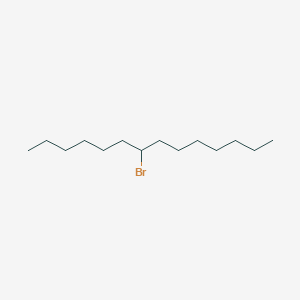
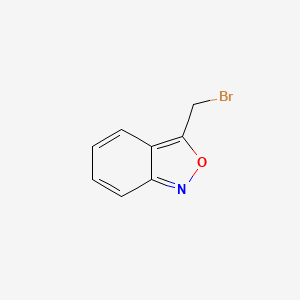

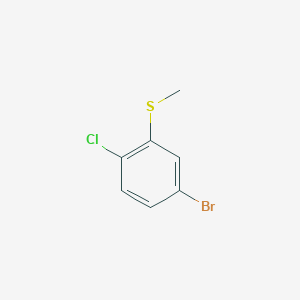
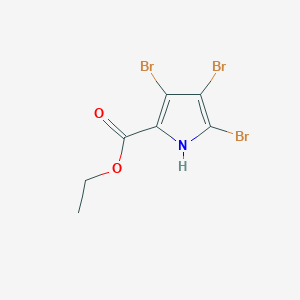
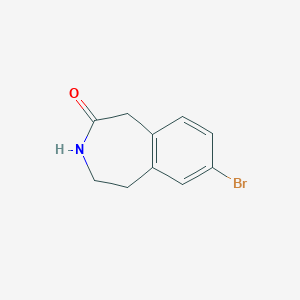

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)